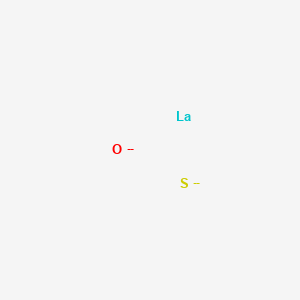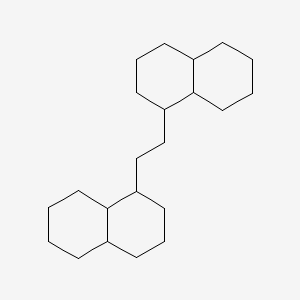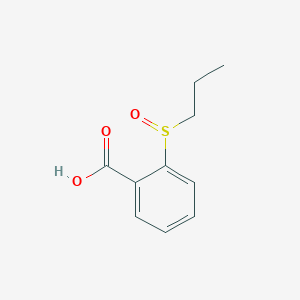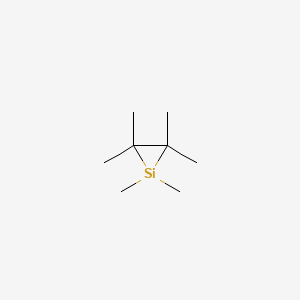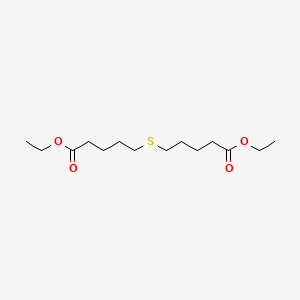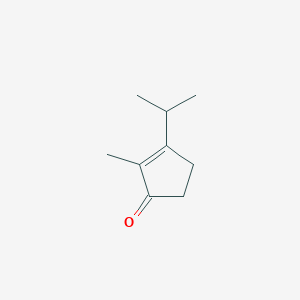
2-Cyclopenten-1-one, 2-methyl-3-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopenten-1-one, 2-methyl-3-(1-methylethyl)- is an organic compound with the molecular formula C10H16O It is a derivative of cyclopentenone, featuring a cyclopentene ring with a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2-methyl-3-(1-methylethyl)- can be achieved through several methods. One common approach involves the Nazarov cyclization reaction, where divinyl ketones undergo cyclization to form cyclopentenones . Another method is the Saegusa–Ito oxidation, which converts cyclopentanones to cyclopentenones . Additionally, ring-closing metathesis of dienes and oxidation of cyclic allylic alcohols are also employed .
Industrial Production Methods
Industrial production of 2-Cyclopenten-1-one, 2-methyl-3-(1-methylethyl)- typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to achieve efficient synthesis.
化学反応の分析
Types of Reactions
2-Cyclopenten-1-one, 2-methyl-3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain groups in the molecule.
Addition: It can undergo conjugate addition reactions with nucleophiles, such as organocopper reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like organocopper compounds . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution and addition reactions can lead to a variety of substituted cyclopentenone derivatives .
科学的研究の応用
2-Cyclopenten-1-one, 2-methyl-3-(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 2-Cyclopenten-1-one, 2-methyl-3-(1-methylethyl)- involves its interaction with molecular targets and pathways. As an enone, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated ketone. This reactivity is crucial for its biological and chemical activities .
類似化合物との比較
Similar Compounds
2-Cyclopenten-1-one, 3-methyl-: This compound has a similar structure but differs in the position of the methyl group.
2-Methyl-2-cyclopenten-1-one: Another related compound with a methyl group at a different position on the cyclopentene ring.
Uniqueness
2-Cyclopenten-1-one, 2-methyl-3-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
57374-41-1 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC名 |
2-methyl-3-propan-2-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-6(2)8-4-5-9(10)7(8)3/h6H,4-5H2,1-3H3 |
InChIキー |
UCMZJIACGGSAGM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CCC1=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



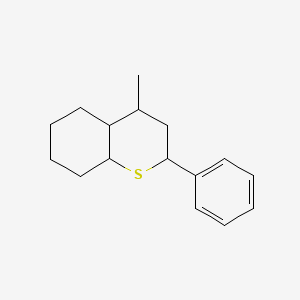
![N-(2-Chloroethyl)-N'-[1-(1-methylcyclopropyl)ethyl]urea](/img/structure/B14629056.png)
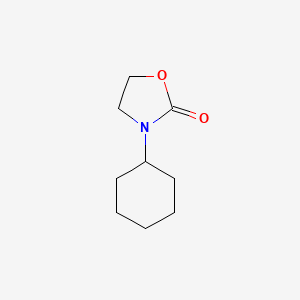
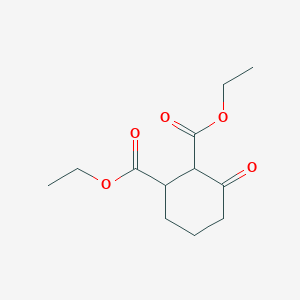
![3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14629074.png)
![Ethyl [phenyl(propylamino)methyl]phosphonate](/img/structure/B14629078.png)
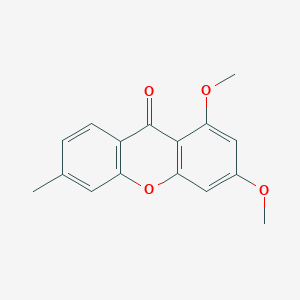
![1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14629083.png)
